Lcb-2853

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Medicinal chemistry: Developing new drugs by understanding how molecules interact with biological systems

- Materials science: Designing new materials with specific physical or chemical properties

Here are some resources where you can find more information about scientific research on novel molecules:

Lcb-2853 is a synthetic compound recognized as a thromboxane A2 receptor antagonist. It plays a significant role in inhibiting the actions of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This compound is primarily utilized in research settings to explore its antiplatelet and antithrombotic properties, making it valuable for studies related to cardiovascular diseases and related therapeutic interventions .

- Binding Reaction:

- Lcb-2853 + Thromboxane A2 Receptor → Lcb-2853-Receptor Complex (inactive form)

This complex formation inhibits the physiological effects normally mediated by thromboxane A2, thus demonstrating its antagonistic activity .

The biological activity of Lcb-2853 is characterized by its ability to inhibit platelet aggregation and exert antithrombotic effects. Research indicates that it effectively reduces thrombus formation in various experimental models, making it a candidate for further investigation in the context of cardiovascular therapies. The compound's selectivity for the thromboxane A2 receptor contributes to its potential therapeutic applications without significant off-target effects .

The synthesis of Lcb-2853 involves multiple steps typical of organic synthesis methodologies. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:

- Formation of Key Intermediates:

- Utilizing starting materials such as sulfonyl chlorides and amines to create intermediate compounds.

- Coupling Reactions:

- Employing coupling reactions to form the final structure of Lcb-2853.

- Purification:

- The final product is purified through techniques such as crystallization or chromatography.

These methods ensure high purity and yield of the compound suitable for research applications .

Lcb-2853 has several notable applications in biomedical research:

- Antiplatelet Research: Used extensively in studies aimed at understanding platelet function and thrombus formation.

- Cardiovascular Disease Studies: Investigated for potential therapeutic roles in conditions like myocardial infarction and stroke.

- Pharmacological Studies: Serves as a tool compound for exploring the mechanisms of thromboxane A2 signaling pathways .

Interaction studies involving Lcb-2853 focus on its binding affinity and inhibitory effects on thromboxane A2 receptors. These studies typically employ techniques such as:

- Radiolabeled Binding Assays: To quantify binding interactions.

- Functional Assays: To assess the impact on platelet aggregation in vitro.

Results indicate that Lcb-2853 exhibits competitive antagonism, effectively blocking receptor activation by thromboxane A2 .

Lcb-2853 shares structural and functional similarities with several other compounds that also target thromboxane A2 or related pathways. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Aspirin | Irreversible inhibition of cyclooxygenase | Widely used as an antiplatelet agent |

| Terutroban | Thromboxane A2 receptor antagonist | Dual action on thromboxane receptors |

| S18886 | Thromboxane A2 receptor antagonist | Selective for vascular smooth muscle |

Lcb-2853 is unique due to its specific design as a potent antagonist with a favorable pharmacokinetic profile, allowing for targeted research applications without extensive side effects associated with broader acting agents like aspirin .

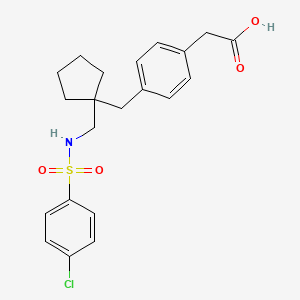

The development of synthetic protocols for LCB-2853 (sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate) requires a comprehensive understanding of its complex molecular architecture [1] [2] [3] [4]. The compound features a distinctive structural framework comprising a cyclopentyl core substituted with both an aminomethyl-linked 4-chlorophenylsulfonyl group and a benzeneacetate substituent, ultimately forming the sodium salt for enhanced aqueous solubility [2] [4].

The original synthesis protocol development for LCB-2853 follows established principles of multi-step organic synthesis [5] [6] [7]. The synthetic route typically begins with the construction of the cyclopentyl scaffold, which serves as the central structural element. This approach aligns with fundamental synthetic chemistry principles where complex molecules are assembled through strategic bond formation sequences [6] [8].

The development of the original protocol involves three primary synthetic challenges: first, the establishment of the cyclopentyl ring system with appropriate substitution patterns; second, the introduction of the 4-chlorophenylsulfonyl moiety through sulfonylation chemistry; and third, the attachment of the benzeneacetate functionality [9] [10]. Each step requires careful optimization of reaction conditions, including temperature, solvent selection, and reagent stoichiometry to achieve acceptable yields while maintaining product purity [8] [11].

Key considerations in protocol development include the sequence of functional group installations. The synthetic strategy must account for the relative stability and reactivity of different intermediates, ensuring that sensitive functional groups are protected when necessary and that incompatible reaction conditions do not compromise earlier synthetic steps [6] [7]. The development process also requires extensive analytical characterization at each stage to confirm structural integrity and optimize reaction parameters [12].

Scalability Challenges in Multi-Step Synthesis

Scaling up the multi-step synthesis of LCB-2853 presents significant technical and economic challenges that are characteristic of complex pharmaceutical manufacturing processes [5] [13] [14]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction kinetics, heat and mass transfer limitations, and process safety factors [13] [8].

One of the primary scalability challenges involves maintaining consistent reaction selectivity and yield across different batch sizes. Small-scale reactions often benefit from more efficient mixing and heat transfer, which can be difficult to replicate in larger vessels [5] [13]. The multi-step nature of LCB-2853 synthesis compounds these difficulties, as yield losses in individual steps are multiplicative across the entire synthetic sequence [6].

Solvent selection and recovery represent critical scalability considerations. While research-scale synthesis may utilize specialized or expensive solvents for optimal performance, industrial-scale production requires economically viable and environmentally acceptable solvent systems [8] [11]. The development of greener synthetic approaches, including solvent-free conditions or aqueous-based systems where possible, becomes increasingly important at scale [15].

Process intensification through continuous flow methodologies offers potential solutions to some scalability challenges [5] [14] [11]. Continuous flow synthesis can provide improved control over reaction parameters, enhanced safety profiles through reduced inventory of hazardous intermediates, and the possibility of integrating purification steps directly into the synthetic sequence [14] [11]. However, implementing continuous flow for multi-step syntheses like LCB-2853 requires sophisticated process design and control systems.

Temperature and pressure management becomes increasingly critical at larger scales. Exothermic reactions that are easily controlled in small flasks may require complex cooling systems and careful addition protocols when scaled up [13]. Similarly, reactions requiring elevated temperatures or pressures may necessitate specialized equipment and safety protocols that significantly impact production costs.

Purification Techniques and Yield Optimization

The purification of LCB-2853 and its synthetic intermediates requires sophisticated separation techniques tailored to the specific physicochemical properties of each compound [16] [13]. The final product, being a sodium salt, presents unique purification challenges related to its ionic nature and aqueous solubility characteristics [2] [4].

Liquid chromatography represents the primary analytical and preparative purification method for LCB-2853 [16]. The compound's complex structure, containing both polar (sulfonamide, carboxylate) and nonpolar (aromatic rings, alkyl chains) regions, requires careful optimization of mobile phase composition and stationary phase selection [16]. High-performance liquid chromatography (HPLC) methods must be developed to achieve baseline separation from closely related impurities and synthetic by-products.

Column chromatography optimization involves systematic evaluation of different stationary phases, including silica gel, reversed-phase materials, and ion-exchange resins [17] [16]. The choice of stationary phase depends on the specific separation challenges encountered, with normal-phase chromatography suitable for separating compounds based on polarity differences, while reversed-phase systems excel at separating structurally similar compounds with minor hydrophobicity variations [16].

Crystallization techniques play a crucial role in final product purification and yield optimization [13]. The sodium salt form of LCB-2853 requires specific crystallization conditions to achieve high purity and appropriate crystal morphology for downstream processing [13] [18]. Factors such as solvent selection, cooling rate, seeding protocols, and anti-solvent addition must be optimized to maximize yield while ensuring consistent product quality.

Yield optimization strategies encompass both individual reaction optimization and overall process efficiency improvements [6] [13] [11]. Modern approaches include the application of statistical experimental design methods, such as factorial designs and response surface methodology, to systematically explore the relationship between process parameters and yield outcomes [19]. These methods enable efficient identification of optimal conditions while minimizing the number of experimental runs required.

Process analytical technology (PAT) integration provides real-time monitoring capabilities that support yield optimization efforts [11]. In-line spectroscopic techniques, including near-infrared (NIR) and Raman spectroscopy, can monitor reaction progress and detect endpoint determination, reducing the risk of over-reaction or incomplete conversion that negatively impacts yield [14] [11].

Synthetic Analogues and Structure-Activity Relationship (SAR) Studies

The development of synthetic analogues of LCB-2853 provides crucial insights into structure-activity relationships and enables optimization of pharmacological properties [20] [21] [9]. SAR studies for thromboxane A2 receptor antagonists have revealed key structural features that influence binding affinity, selectivity, and in vivo efficacy [3] [9] [10] [22].

Systematic structural modifications of LCB-2853 focus on four primary regions: the cyclopentyl core, the 4-chlorophenylsulfonyl substituent, the aminomethyl linker, and the benzeneacetate moiety [21] [9]. Each region offers opportunities for chemical modification to explore the impact on biological activity and pharmaceutical properties.

Cyclopentyl ring modifications include ring size variations (cyclobutyl, cyclohexyl), ring substitution patterns, and replacement with alternative cycloalkyl or heterocyclic systems [9]. These modifications can influence molecular flexibility, hydrophobic interactions with the receptor binding site, and overall molecular pharmacokinetic properties. Bicyclic analogues, such as those incorporating bicyclo[3.1.0]hexane systems, have demonstrated interesting SAR profiles in related thromboxane receptor antagonists [9].

The 4-chlorophenylsulfonyl group represents a critical pharmacophore element, with halogen substitution patterns significantly affecting activity [21] [23] [3]. Systematic halogen scanning studies, including fluorine, bromine, and iodine substitutions, as well as electron-withdrawing and electron-donating substituent effects, provide insight into optimal electronic properties for receptor binding [21] [23]. Alternative sulfonyl substituents, including alkylsulfonyl and heteroarylsulfonyl groups, offer additional SAR exploration opportunities.

Linker region modifications focus on the aminomethyl bridge connecting the cyclopentyl core to the sulfonyl group [21]. Length variations (ethylene, propylene bridges), heteroatom substitutions (oxygen, sulfur), and conformational constraints through cyclization represent key modification strategies. These changes can dramatically influence the spatial relationship between pharmacophore elements and consequently affect binding affinity and selectivity.

Benzeneacetate modifications include aromatic ring substitutions, replacement with heteroaromatic systems, and alteration of the acetic acid side chain [21] [24]. Electronic effects introduced through ring substitution (methoxy, trifluoromethyl, nitro groups) can modulate both receptor binding and physicochemical properties. Alternative carboxylic acid bioisosteres, including tetrazoles, hydroxamic acids, and phosphonic acids, may provide improved metabolic stability or altered pharmacokinetic profiles.

The synthesis of structural analogues requires adaptation of the original synthetic methodology to accommodate specific structural modifications [7] [12]. Some modifications may necessitate entirely different synthetic approaches, particularly when introducing heterocyclic rings or significantly altering the molecular framework. Modern synthetic methodologies, including cross-coupling reactions, direct C-H functionalization, and flow chemistry techniques, enable efficient preparation of diverse analogue libraries [14] [8] [11].

Quantitative structure-activity relationship (QSAR) modeling supports rational design of new analogues by correlating molecular descriptors with biological activity data [20] [21]. These computational approaches can predict the activity of virtual compounds before synthesis, enabling prioritization of the most promising targets for experimental validation. Machine learning algorithms and artificial intelligence approaches are increasingly applied to SAR analysis, potentially identifying non-obvious structure-activity relationships [25].